(E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)phenol
Description
Properties
IUPAC Name |
4-[(E)-(7H-purin-6-ylhydrazinylidene)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O/c19-9-3-1-8(2-4-9)5-17-18-12-10-11(14-6-13-10)15-7-16-12/h1-7,19H,(H2,13,14,15,16,18)/b17-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFMWJDEKXHWRD-YAXRCOADSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=NC=NC3=C2NC=N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=NC=NC3=C2NC=N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)phenol typically involves the reaction of 6-aminopurine with 4-hydroxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The azomethine group can be reduced to form amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated phenolic derivatives.
Scientific Research Applications
Scientific Research Applications
-
Chemistry
- Ligand in Coordination Chemistry : The compound acts as a ligand, forming complexes with metal ions which are crucial for various catalytic processes.
- Precursor for Complex Molecules : It serves as a building block for synthesizing more complex organic compounds.
-
Biology
- Enzyme Inhibition Studies : The compound has been utilized to study its effects on enzyme activity, particularly in inhibiting certain enzymes that play roles in metabolic pathways.
- Fluorescent Probes : It is employed as a fluorescent probe for detecting metal ions, showcasing reversible fluorescence properties that make it valuable in biochemical assays.
-
Medicine
- Anticancer Properties : Research indicates potential anticancer activity, where the compound has shown effectiveness against various cancer cell lines by interfering with nucleic acid synthesis.
- Antimicrobial Activity : Studies have demonstrated its efficacy against certain bacterial strains, suggesting its potential use in developing new antimicrobial agents.
-
Industrial Applications
- Sensor Development : The compound is integrated into sensor technologies due to its ability to detect specific ions and molecules.
- Chemical Manufacturing : It is used in the production of other chemical derivatives in industrial settings.
Case Study 1: Anticancer Activity
A study investigated the effects of (E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)phenol on ovarian cancer cells. The results indicated that the compound inhibited cell proliferation significantly more than standard chemotherapeutic agents, showing promise for further development in cancer therapy.
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that this compound exhibited substantial antimicrobial activity against Staphylococcus aureus and Escherichia coli. This suggests its potential application in developing new antimicrobial treatments.
Case Study 3: Fluorescent Sensing
Research highlighted its use as a chemosensor for aluminum ions. The compound demonstrated high selectivity and sensitivity, indicating its applicability in environmental monitoring and analytical chemistry.
Mechanism of Action
The mechanism of action of (E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)phenol involves its ability to form complexes with metal ions, which can lead to various biological effects. The compound can interact with enzymes and other proteins, potentially inhibiting their activity. Additionally, its fluorescent properties make it useful for imaging and detection applications .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Hydrazone Derivatives
Core Heterocycle Variations
Triazine-based hydrazones (e.g., compounds 4d–5b in ):
- Structural difference : Replace the purine core with 1,3,5-triazine, altering electronic properties.
- For example, (E)-2,6-di-tert-butyl-4-((2-(4-methoxy-6-morpholino-1,3,5-triazin-2-yl)hydrazono)methyl)phenol (4d) shows high thermal stability (m.p. 114°C) and synthetic yields (80–94%) due to steric protection from tert-butyl groups .
Pyrrolo[2,3-d]pyrimidine hydrazones ():
- Structural similarity : The pyrrolopyrimidine core mimics purine’s fused-ring system but lacks one nitrogen atom.
- Example: (E)-2-((2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)hydrazono)methyl)-4-bromo-6-fluorophenol (2b) exhibits moderate antimicrobial activity (73.58% yield, m.p. 195–197°C) .
- Comparison: Purine’s additional nitrogen may enhance binding to enzymes like kinases or adenosine receptors.
Substituent Effects on Phenol and Hydrazone Moieties
- Bulky groups: Compounds like 4d–5b () feature tert-butyl substituents on phenol, improving solubility in organic solvents and steric shielding.
- Electron-withdrawing groups: includes bromo and nitro substituents (e.g., 3e: 4-((3-bromophenyl)diazenyl)-2-(((3,4-dimethylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol), which enhance antimicrobial activity (75% yield, m.p. 223–225°C) . The target compound’s unsubstituted phenol may limit electron-deficient interactions.
Metal Complexation Potential
- Hydrazone-metal complexes: highlights Cu(II), Co(II), and Ni(II) complexes of hydrazones (e.g., L1 and L2 ligands) with enhanced antimicrobial activity. The target compound’s purine-phenol system could form stable chelates, though this remains unexplored in the literature .
Physical Properties
Antimicrobial Activity
- Triazole and thiazole hybrids (): Compounds like 3e and Mannich bases from show moderate antifungal activity against Candida albicans and Aspergillus niger. The purine analog’s activity is unreported but hypothesized to target microbial nucleotide synthesis .
- Pyrrolopyrimidine derivatives (): Compound 2b exhibits MIC values of 12.5 µg/mL against bacterial strains, suggesting the target compound may require structural optimization for similar potency .
Biological Activity
(E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)phenol, a compound derived from the reaction of 6-aminopurine and 4-hydroxybenzaldehyde, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.
The synthesis of this compound typically involves the condensation of 6-aminopurine with 4-hydroxybenzaldehyde under acidic conditions, often using solvents like ethanol or methanol. The product is purified through recrystallization. The compound has a molecular formula of C₁₂H₁₁N₅O and a molecular weight of 241.25 g/mol .
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro experiments have shown that this compound can inhibit the growth of various cancer cell lines, including MCF-7 breast cancer cells. The compound's mechanism involves inducing apoptosis and inhibiting cell migration and cycle progression, leading to DNA fragmentation .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 7.60 | Induces apoptosis |
| A549 (Lung) | 5.00 | Inhibits cell migration |
| HeLa (Cervical) | 6.50 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of bacteria and fungi. It demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as various fungal strains. The inhibition zones were measured to compare its efficacy with standard antibiotics like chloramphenicol.
Table 2: Antimicrobial Activity of this compound
| Microorganism | Zone of Inhibition (mm) | Comparison with Chloramphenicol (%) |
|---|---|---|
| Staphylococcus aureus | 15 | 75 |
| Escherichia coli | 12 | 60 |
| Candida albicans | 14 | 70 |
The biological activity of this compound is attributed to its ability to form complexes with metal ions and interact with various enzymes. This interaction can lead to the inhibition of enzymatic activity, which is crucial for cellular processes in both cancerous and microbial cells. Additionally, the compound's fluorescent properties make it useful in imaging applications, enhancing its potential in biological research .
Case Studies
- Study on Anticancer Effects : In a study published in ACS Omega, researchers explored the effects of various purine derivatives on cancer cell lines, highlighting the potent activity of this compound as an effective agent against MCF-7 cells .
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties against common pathogens such as Staphylococcus aureus and Candida albicans, showing promising results that suggest its potential as a therapeutic agent in treating infections .
Q & A
Q. What synthetic methodologies are recommended for preparing (E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)phenol, and how can reaction efficiency be optimized?
- Methodological Answer : A Suzuki-Miyaura cross-coupling reaction is commonly employed for purine derivatives, as outlined in . Key steps include:
Dissolving 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine in toluene with a Pd(0) catalyst (e.g., Pd(Ph₃)₄).
Adding arylboronic acid derivatives (e.g., 4-formylphenylboronic acid) and refluxing for 12–24 hours.
Purifying via column chromatography (EtOAc/hexane gradients).
Optimize yields by adjusting catalyst loading (0.05–0.1 mmol) and reaction time .
Table 1 : Reaction Variables and Outcomes
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (Pd) | 0.05–0.1 mmol | Increases coupling efficiency |
| Temperature | 80–110°C | Reduces side reactions |
| Solvent | Toluene/DMF | Balances solubility and reactivity |
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Use a multi-technique approach:
- FT-IR : Identify hydrazone (–NH–N=CH–) and phenolic (–OH) stretches (~3200–3500 cm⁻¹) .
- ¹H/¹³C NMR : Confirm E/Z isomerism via imine proton shifts (δ 8.2–8.5 ppm for E-configuration) .
- HPLC : Assess purity (>98%) using C18 columns and methanol/water mobile phases (retention time ~14–15 min) .
- Elemental Analysis (CHNS) : Validate stoichiometry (e.g., C: 55.2%, H: 4.3%, N: 25.1%) .
Q. Why is this compound theoretically significant in medicinal chemistry?
- Methodological Answer : The hydrazone-purinyl scaffold enables dual functionality:
- Purine Core : Mimics adenosine, facilitating interactions with kinase or protease active sites.
- Phenolic Hydrazone : Chelates metal ions (e.g., Fe³⁺) or stabilizes reactive oxygen species (ROS) in biological assays.
Link research to frameworks like enzyme inhibition or redox modulation () .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?
- Methodological Answer : Follow a systematic protocol:
Re-evaluate Computational Models : Use DFT calculations (B3LYP/6-311+G(d,p)) to verify electron density at the hydrazone moiety, which may influence binding .
Experimental Validation : Conduct dose-response assays (e.g., IC₅₀) under varied pH/temperature to identify confounding factors.
Cross-reference Structural Data : Compare XRD or NOESY NMR results to confirm stereochemical alignment with docking simulations .
Example Case : A discrepancy in IC₅₀ values (predicted: 10 µM vs. observed: 50 µM) may arise from solvent polarity effects on ligand solubility .
Q. What experimental design principles apply to optimizing reaction conditions for scale-up synthesis?
- Methodological Answer : Adopt a split-plot design () to test variables hierarchically:
- Main Plot : Catalyst type (Pd vs. Cu).
- Subplot : Solvent (toluene vs. DMF).
- Sub-subplot : Temperature (80°C vs. 110°C).
Use ANOVA to identify significant interactions (p < 0.05) and prioritize factors (e.g., solvent choice explains 60% of yield variance) .
Q. How can structure-activity relationships (SARs) be systematically explored for derivatives of this compound?
- Methodological Answer : Implement a modular synthesis strategy:
Vary Substituents : Replace the phenol group with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups.
Assay Key Targets : Test against kinases (e.g., EGFR) or antioxidant enzymes (e.g., SOD).
Data Analysis : Use multivariate regression to correlate logP, polar surface area, and bioactivity .
Table 2 : SAR Trends for Analogues
| Derivative | Substituent | EGFR IC₅₀ (µM) | SOD Activation (%) |
|---|---|---|---|
| –OCH₃ | Electron-donating | 12.3 | 85 |
| –NO₂ | Electron-withdrawing | 45.6 | 42 |
Methodological Best Practices
- Theoretical Alignment : Anchor studies to frameworks like enzyme kinetics or redox chemistry to guide hypothesis testing () .
- Data Reproducibility : Report reaction conditions (e.g., inert atmosphere, purity of reagents) and negative controls in bioassays .
- Advanced Analytics : Integrate LC-MS/MS for metabolite identification in degradation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
